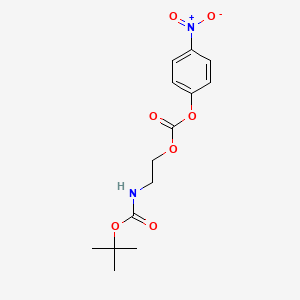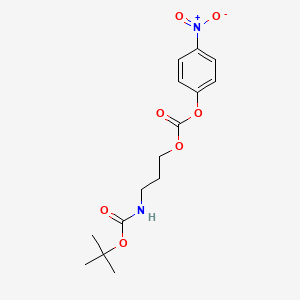
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a propyl linker, and a 4-nitrophenyl carbonate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate typically involves the reaction of 3-aminopropanol with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with 4-nitrophenyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate can undergo several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl carbonate group can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary or secondary amines, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted carbamates.
Deprotection Reactions: The major product is the free amine, 3-aminopropyl (4-nitrophenyl)carbonate.
Scientific Research Applications
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of carbamates and ureas.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate involves the reactivity of its functional groups. The Boc group provides protection to the amine, preventing unwanted side reactions during synthesis. The nitrophenyl carbonate group is a good leaving group, facilitating nucleophilic substitution reactions. The propyl linker provides flexibility and spatial separation between the functional groups, allowing for selective reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonylamino)propyl (4-methylphenyl)carbonate
- 3-(tert-Butoxycarbonylamino)propyl (4-chlorophenyl)carbonate
- 3-(tert-Butoxycarbonylamino)propyl (4-bromophenyl)carbonate
Uniqueness
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents on the phenyl ring. The nitro group can participate in additional reactions, such as reduction to an amine, providing further synthetic versatility .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-13(18)16-9-4-10-22-14(19)23-12-7-5-11(6-8-12)17(20)21/h5-8H,4,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGICNYCFWHXBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
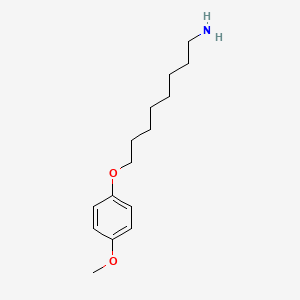
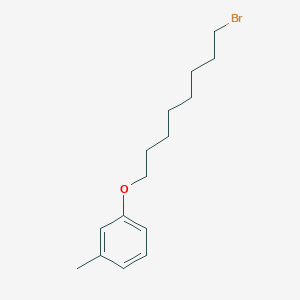

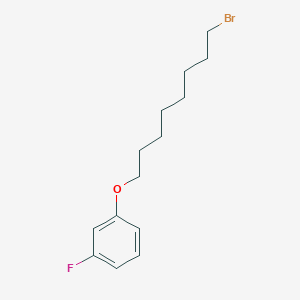
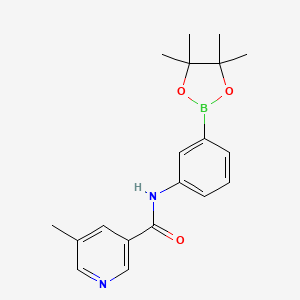
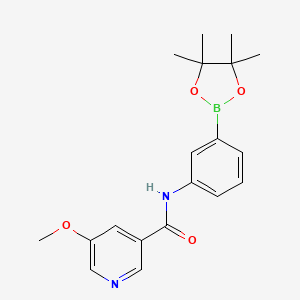
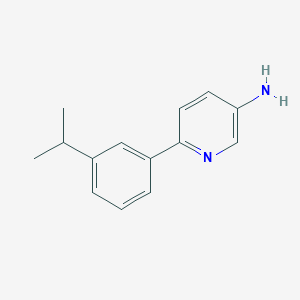
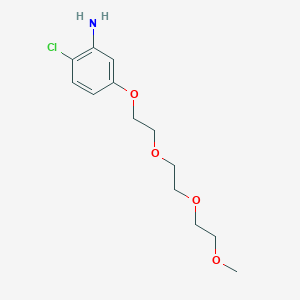
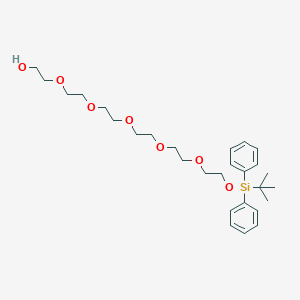
![tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate](/img/structure/B8160675.png)
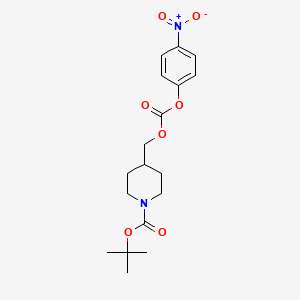
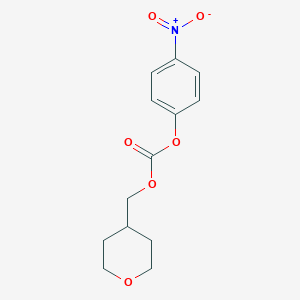
![tert-Butyl (2-(2-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B8160687.png)
